Predicted Lipophilicity vs. 3,4-Diaminopyridine
The predicted logP (octanol-water partition coefficient) of N4-ethylpyridine-3,4-diamine is 1.7498 , which is substantially higher than the reported experimental logP of -0.47 for 3,4-diaminopyridine [1]. This indicates a >1000-fold increase in predicted lipophilicity, which can be a critical factor in the design of lead compounds intended for oral bioavailability or blood-brain barrier penetration.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.7498 (Predicted) |
| Comparator Or Baseline | 3,4-Diaminopyridine (CAS 54-96-6): -0.47 (Experimental) |
| Quantified Difference | ΔlogP ≈ +2.22 |
| Conditions | Predicted via computational model vs. experimental measurement (Octanol-water partition) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, and the N4-ethyl substitution may be chosen to improve the drug-likeness of a chemical series compared to its parent scaffold.
- [1] PubChem. (2025). 3,4-Diaminopyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diaminopyridine View Source
